1-{[2-(2-Furyl)-1,3-thiazol-4-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione
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Overview
Description
1-{[2-(2-Furyl)-1,3-thiazol-4-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and a triazinane-2,4,6-trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(2-Furyl)-1,3-thiazol-4-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 2-furylamine with α-haloketones under acidic conditions. The resulting thiazole derivative is then subjected to a nucleophilic substitution reaction with a triazinane-2,4,6-trione derivative, such as cyanuric chloride, in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-{[2-(2-Furyl)-1,3-thiazol-4-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidizing conditions.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The triazinane-2,4,6-trione core can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the triazinane-2,4,6-trione core in the presence of a base.
Major Products
Oxidation: Furanones
Reduction: Dihydrothiazole derivatives
Substitution: Various substituted triazinane derivatives
Scientific Research Applications
1-{[2-(2-Furyl)-1,3-thiazol-4-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-{[2-(2-Furyl)-1,3-thiazol-4-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The furan and thiazole rings can interact with biological macromolecules through π-π stacking and hydrogen bonding. The triazinane-2,4,6-trione core can act as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and antifungal properties.
Thiazole derivatives: Exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.
Triazine derivatives: Used in various industrial applications, including herbicides and resins.
Uniqueness
1-{[2-(2-Furyl)-1,3-thiazol-4-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione is unique due to its combination of three distinct functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H12N4O4S |
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Molecular Weight |
320.33 g/mol |
IUPAC Name |
1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C13H12N4O4S/c1-15-11(18)16(2)13(20)17(12(15)19)6-8-7-22-10(14-8)9-4-3-5-21-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
FFCASHLSUOUOKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)N(C1=O)CC2=CSC(=N2)C3=CC=CO3)C |
Origin of Product |
United States |
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